![molecular formula C11H8F3N3O3 B1523495 5-methyl-1-[3-(trifluoromethoxy)phenyl]-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1326837-94-8](/img/structure/B1523495.png)

5-methyl-1-[3-(trifluoromethoxy)phenyl]-1H-1,2,3-triazole-4-carboxylic acid

Descripción general

Descripción

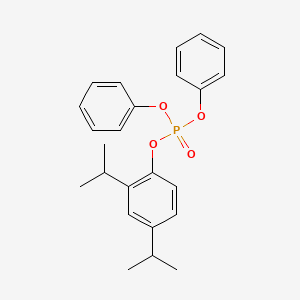

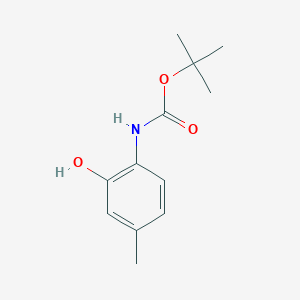

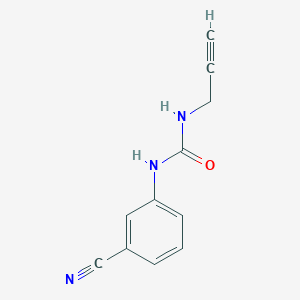

The compound “5-methyl-1-[3-(trifluoromethoxy)phenyl]-1H-1,2,3-triazole-4-carboxylic acid” is a complex organic molecule. It contains a triazole ring, which is a five-membered ring with two nitrogen atoms, and a carboxylic acid group. The phenyl group attached to the triazole ring has a trifluoromethoxy substituent, which is an ether group with three fluorine atoms attached to the carbon .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the triazole ring, the carboxylic acid group, and the trifluoromethoxyphenyl group would all contribute to its overall structure .Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The triazole ring might participate in various reactions, especially those involving nucleophilic substitution or ring-opening. The carboxylic acid group could be involved in acid-base reactions, and the trifluoromethoxy group might influence the compound’s reactivity due to the strong electronegativity of fluorine .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxylic acid group and the trifluoromethoxy group could affect its solubility in different solvents .Aplicaciones Científicas De Investigación

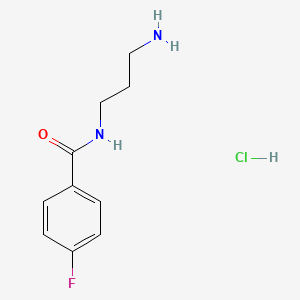

Synthesis of Biologically Active Compounds

This compound serves as a precursor in the synthesis of various biologically active compounds. Its unique structure is utilized to create multisubstituted purines, which act as P2X7 antagonists for the treatment of pain. This application is crucial in developing new analgesics that can provide relief without the side effects associated with traditional pain medications .

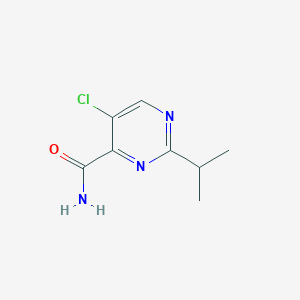

Aldosterone Synthase Inhibitors

Researchers have used this triazole derivative to develop heteroaryl substituted tetrahydropyrroloijquinolinone derivatives. These compounds are studied for their potential as aldosterone synthase inhibitors, which could be beneficial in treating conditions like hypertension and heart failure .

CETP Inhibition

The compound has been employed in the creation of fluorohydroquinolineethanol, a CETP inhibitor. CETP inhibitors are significant in managing dyslipidemia and preventing cardiovascular diseases by modifying the lipid profile .

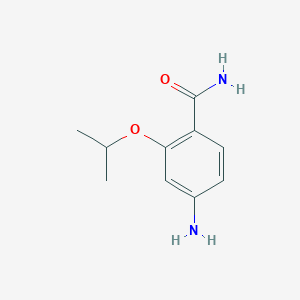

Muscarinic Acetylcholine Receptor Agonists

Another application involves the synthesis of biaryl amides with muscarinic acetylcholine receptor subtype M1 agonist activity. These agonists are promising for the treatment of neurological disorders such as Alzheimer’s disease, offering a potential to improve cognitive function and memory .

Antitumor Agents

The triazole compound is also a key intermediate in the synthesis of C2-aryl pyrrolobenzodiasepine antitumor agents. These agents are explored for their efficacy in combating various forms of cancer, highlighting the compound’s role in oncological research .

Obesity Treatments

In the field of metabolic disorders, this compound has been used to synthesize piperazine-bisamide, which is being investigated for obesity treatments. Targeting obesity at the molecular level can lead to more effective weight management strategies .

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

5-methyl-1-[3-(trifluoromethoxy)phenyl]triazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8F3N3O3/c1-6-9(10(18)19)15-16-17(6)7-3-2-4-8(5-7)20-11(12,13)14/h2-5H,1H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPPGIUIFAUVRMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NN1C2=CC(=CC=C2)OC(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8F3N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-methyl-1-[3-(trifluoromethoxy)phenyl]-1H-1,2,3-triazole-4-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl 3,6-diazabicyclo[3.2.1]octane-6-carboxylate](/img/structure/B1523413.png)

![4-[(2-Phenylethyl)amino]phenol hydrobromide](/img/structure/B1523419.png)

![1-[4-(2H-1,3-benzodioxol-5-yl)-1H-imidazol-2-yl]ethan-1-amine hydrochloride](/img/structure/B1523424.png)

![3-[(4-Aminophenyl)methyl]pyrrolidine-2,5-dione](/img/structure/B1523433.png)